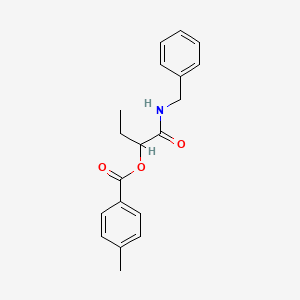![molecular formula C12H9N5 B12526975 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-41-4](/img/structure/B12526975.png)
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as components of energy-saturated systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The structure and identity of the compound are confirmed using various spectroscopic techniques, including 1H and 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Aplicaciones Científicas De Investigación
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2H-tetrazole: A precursor in the synthesis of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine.
2H-Tetrazole: A basic tetrazole structure with diverse applications in medicinal chemistry.
Pyridine Derivatives: Compounds containing the pyridine moiety, widely used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the tetrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
651769-41-4 |
|---|---|
Fórmula molecular |
C12H9N5 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
Clave InChI |
NUYLSKWRMFQRDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


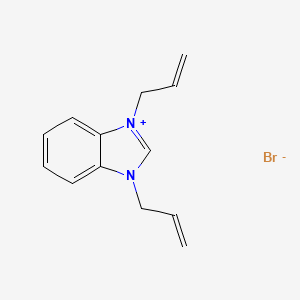
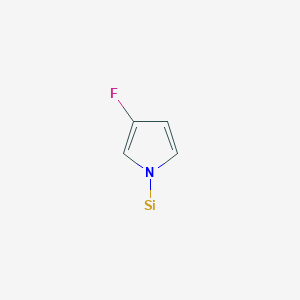
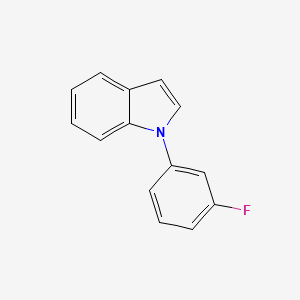
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
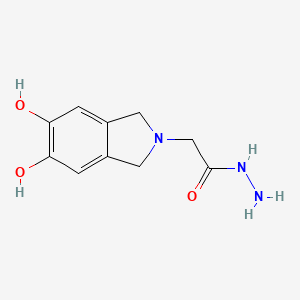
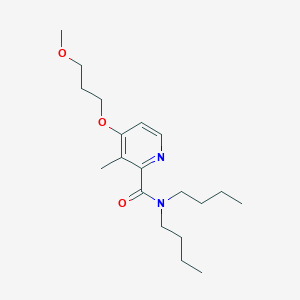

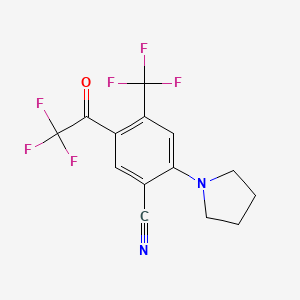
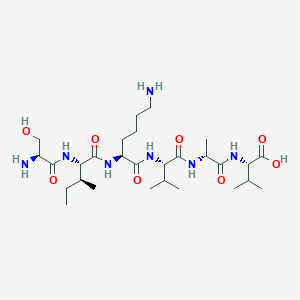
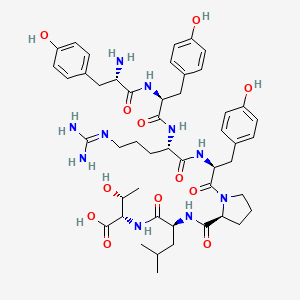
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

